molecular formula C10H12O5S B14615692 3-(4-Formylphenoxy)propane-1-sulfonic acid CAS No. 58464-26-9

3-(4-Formylphenoxy)propane-1-sulfonic acid

Cat. No.: B14615692
CAS No.: 58464-26-9
M. Wt: 244.27 g/mol
InChI Key: IRFQBJRIWXLIFP-UHFFFAOYSA-N
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Description

3-(4-Formylphenoxy)propane-1-sulfonic acid is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenoxy)propane-1-sulfonic acid typically involves the reaction of p-hydroxybenzaldehyde with propane sultone. The process begins with the formation of a phenoxy intermediate, which is then sulfonated to yield the final product. The reaction conditions often include the use of acetamide, ammonium acetate, and 2-acetylpyridine, with the mixture being stirred at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenoxy)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 3-(4-Carboxyphenoxy)propane-1-sulfonic acid.

    Reduction: 3-(4-Hydroxyphenoxy)propane-1-sulfonic acid.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Formylphenoxy)propane-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Formylphenoxy)propane-1-sulfonic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Formylphenoxy)propane-1-sulfonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent modifications with biomolecules. This sets it apart from other sulfonic acid derivatives that primarily function as buffering agents.

Properties

CAS No.

58464-26-9

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

3-(4-formylphenoxy)propane-1-sulfonic acid

InChI

InChI=1S/C10H12O5S/c11-8-9-2-4-10(5-3-9)15-6-1-7-16(12,13)14/h2-5,8H,1,6-7H2,(H,12,13,14)

InChI Key

IRFQBJRIWXLIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCS(=O)(=O)O

Origin of Product

United States

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